

Toxicological Profile of 3,3-Diphenylpropylamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3-Diphenylpropylamine**

Cat. No.: **B135516**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of **3,3-Diphenylpropylamine** have not been fully investigated. This document summarizes the available information on **3,3-Diphenylpropylamine** and provides a toxicological assessment based on data from its structurally related analogs, Prenylamine and Fendiline, to infer potential hazards.

Introduction

3,3-Diphenylpropylamine is a chemical intermediate primarily utilized in the synthesis of more complex organic compounds, including pharmaceuticals.^[1] It serves as a building block for introducing the diphenylpropylamine moiety into various molecular structures. While its direct toxicological profile is not well-established, an examination of its structural analogs provides critical insights into its potential biological effects and associated toxicities.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of **3,3-Diphenylpropylamine** is essential for its safe handling and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₇ N	[2][3]
Molecular Weight	211.31 g/mol	[2]
CAS Number	5586-73-2	[3]
Appearance	White to off-white solid or clear yellow liquid after melting	[4]
Melting Point	29-31 °C	
Boiling Point	Not available	
Flash Point	>112 °C	
Solubility	Sparingly soluble in water	

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,3-Diphenylpropylamine** is classified with the following hazards:

- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Recommended Safety Precautions:

- Handling: Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
- First Aid:

- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
- Inhalation: Move to fresh air.
- Ingestion: Clean mouth with water and drink plenty of water afterwards.

Seek medical attention if symptoms occur in any case of exposure.

Toxicological Data of Structural Analogs

Due to the limited direct toxicological data for **3,3-Diphenylpropylamine**, this section presents data from two of its well-studied analogs: Prenylamine and Fendiline. This information can be used to infer the potential toxicological profile of **3,3-Diphenylpropylamine**.

Prenylamine

Prenylamine, a former antianginal agent, is a calcium channel blocker that was withdrawn from the market due to significant cardiotoxicity.^{[5][6]} **3,3-Diphenylpropylamine** is a known metabolite of Prenylamine.^[7]

Quantitative Toxicological Data for Prenylamine:

Parameter	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	225 mg/kg	[8]
LD ₅₀	Rat	Oral	250 mg/kg	[8]
TD _{Lo}	Human	Oral	13 mg/kg	[8]
IC ₅₀ (hERG channel blockade)	In vitro (HEK-293 cells)	-	65 nM	[6]
IC ₅₀ (L-type calcium current)	In vitro (ventricular myocytes)	-	1.24 μM	[6]

Key Toxicological Findings for Prenylamine:

- **Cardiotoxicity:** The primary reason for its market withdrawal was the risk of QT interval prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia.[5][6] This is attributed to its potent blockade of the hERG potassium channel.[6] The (S)-(+)-enantiomer is believed to be primarily responsible for these proarrhythmic effects.[9]
- **Metabolism:** Prenylamine is extensively metabolized in humans, with less than 0.1% excreted unchanged.[7] A key metabolic pathway involves the cleavage of the C-N-C bond, yielding amphetamine and **3,3-diphenylpropylamine**.[7]

Fendiline

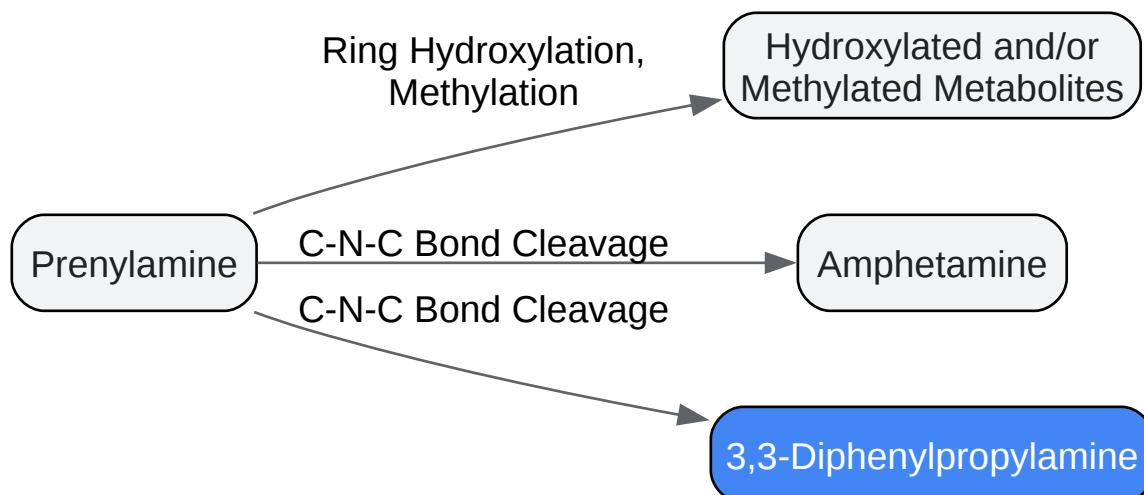
Fendiline is another calcium channel blocker with a similar diphenylpropyl structure.

Quantitative Toxicological Data for Fendiline:

Parameter	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	950 mg/kg	[10]
IC ₅₀ (L-type calcium channel)	In vitro	-	17 μM	[11]
K _i (α ₂ -adrenergic receptors)	In vitro	-	2.6 μM	
IC ₅₀ (K-Ras plasma membrane localization)	In vitro	-	9.64 μM	[11]

Key Toxicological Findings for Fendiline:

- **Adverse Effects in Humans:** Clinical studies with healthy volunteers reported subjective intolerance at higher doses, including symptoms like trembling and dizziness.[12]
- **Cytotoxicity:** Fendiline has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting a potential for antiproliferative activity.[13][14]


- Metabolism: The primary metabolic pathways for fendiline are hydroxylation of the phenyl groups followed by glucuronidation and sulfation, as well as oxidative dealkylation.[15]

Metabolic Pathways and Potential for Toxicity

The metabolism of the parent compound can significantly influence its toxicological profile by producing more or less toxic metabolites.

Metabolism of Prenylamine

The metabolism of Prenylamine is of particular relevance as it directly produces **3,3-Diphenylpropylamine**. The main metabolic reactions include ring hydroxylation, methylation, and cleavage of the C-N-C bond.[7]

[Click to download full resolution via product page](#)

Metabolic pathway of Prenylamine.

Predicted Metabolism of 3,3-Diphenylpropylamine

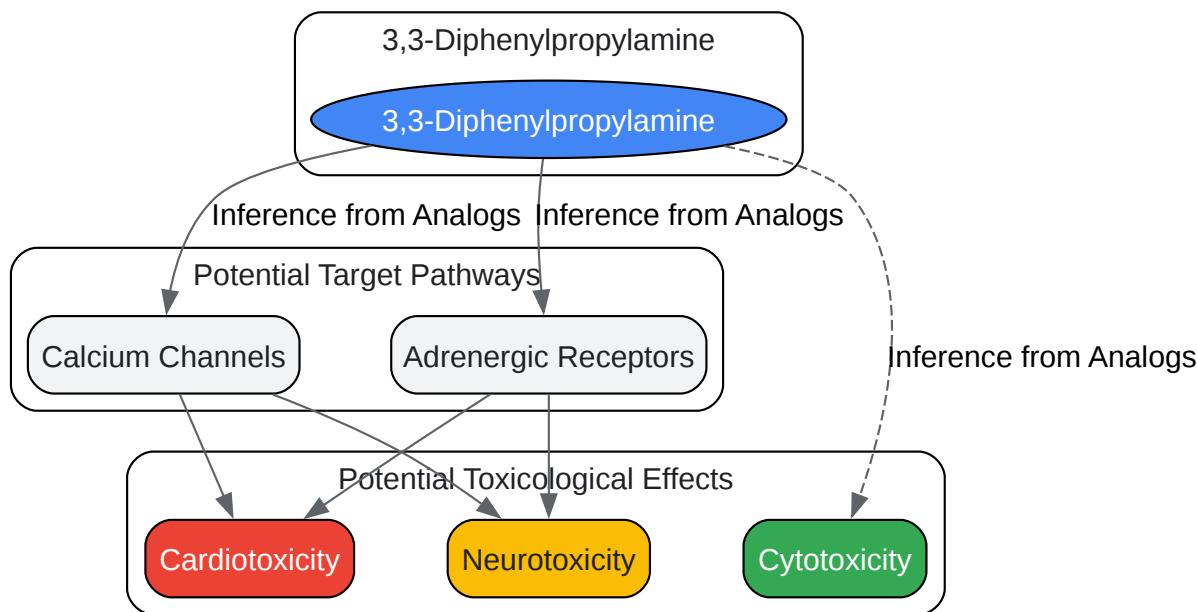
Based on the metabolism of its analogs, the potential metabolic pathways for **3,3-Diphenylpropylamine** likely involve:

- Hydroxylation: Addition of hydroxyl groups to the phenyl rings.
- N-oxidation: Oxidation of the primary amine group.

- Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The formation of reactive metabolites through these pathways could contribute to potential toxicity.

Potential Signaling Pathway Interactions


While no specific signaling pathways have been elucidated for **3,3-Diphenylpropylamine**, the data from its analogs suggest potential interactions with key cellular signaling systems.

Calcium Signaling

Both Prenylamine and Fendiline are calcium channel blockers.^{[5][16]} This suggests that **3,3-Diphenylpropylamine** could also potentially interfere with calcium signaling pathways, which are crucial for a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. Disruption of calcium homeostasis can lead to a wide range of toxic effects.

Adrenergic Signaling

Fendiline has been shown to interact with α 2-adrenergic receptors.^[17] This indicates a possibility that **3,3-Diphenylpropylamine** could also modulate adrenergic signaling, which plays a vital role in the cardiovascular and nervous systems.

[Click to download full resolution via product page](#)

Potential signaling pathway interactions.

Experimental Protocols (General Overview)

As no specific toxicological studies for **3,3-Diphenylpropylamine** are publicly available, this section provides a general overview of standard experimental protocols that would be employed to assess its toxicity.

Acute Oral Toxicity (LD₅₀) Study

This study is typically conducted in rodents (rats or mice) following OECD Guideline 423 (Acute Toxic Class Method).

- Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.
- Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy of all animals is performed at the end of the study.
- Data Analysis: The LD₅₀ value is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assay

This assay provides a measure of the concentration of a substance that is toxic to cells in culture.

- Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in a multi-well plate.
- Treatment: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).
- Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT or Neutral Red Uptake assay.
- Data Analysis: The concentration that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Conclusion

The toxicological profile of **3,3-Diphenylpropylamine** remains largely uncharacterized. However, based on the available data for its structural analogs, Prenylamine and Fendiline, there is a significant potential for cardiotoxicity, primarily through the blockade of cardiac ion channels. The metabolism of **3,3-Diphenylpropylamine** is a critical area for future research, as it will determine the formation of potentially toxic metabolites. Given its irritant properties and the potential for serious systemic toxicity inferred from its analogs, stringent safety precautions should be observed during its handling and use. Further in vivo and in vitro toxicological studies are imperative to fully elucidate the safety profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diphenylpropylamine | TargetMol [targetmol.com]
- 2. 3,3-Diphenylpropylamine | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Diphenylpropylamine - Wikipedia [en.wikipedia.org]
- 4. 3,3-Diphenylpropylamine(5586-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Prenylamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of DL-[14C]prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Prenylamine – Chiralpedia [chiralpedia.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]
- 12. Tolerance and pharmacokinetics of oral fendiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β -catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of fendiline metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fendiline - Wikipedia [en.wikipedia.org]
- 17. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Toxicological Profile of 3,3-Diphenylpropylamine: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135516#toxicological-profile-of-3-3-diphenylpropylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com